molecular formula C20H18ClN3O5S2 B2989581 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 866843-98-3

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2989581
CAS No.: 866843-98-3
M. Wt: 479.95
InChI Key: DCZNKNANCLHBKL-UHFFFAOYSA-N
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Description

The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a structurally complex molecule featuring a pyrimidinone core functionalized with a sulfonyl group and a thioacetamide linkage. Its key structural elements include:

  • Pyrimidinone ring: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group at position 4.
  • 4-Chlorophenylsulfonyl substituent: Attached at position 5 of the pyrimidinone, this group introduces electron-withdrawing properties due to the chlorine atom and sulfonyl moiety.
  • Thioacetamide bridge: A sulfur atom links the pyrimidinone to an acetamide group, which is further substituted with a 2-ethoxyphenyl moiety. The ethoxy group in the ortho position may influence steric and electronic interactions.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5S2/c1-2-29-16-6-4-3-5-15(16)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZNKNANCLHBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antibacterial, enzyme inhibitory, and other pharmacological effects, supported by data from relevant studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H18ClN3O3S2
  • Molecular Weight : 409.93 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antibacterial Activity
    • The compound was evaluated against various bacterial strains. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition
    • The compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes. This suggests potential applications in treating diseases associated with these enzymes .
  • Binding Interactions
    • Docking studies revealed favorable interactions with amino acids in target proteins, indicating a strong binding affinity that could enhance its pharmacological effectiveness .

Table 1: Antibacterial Activity

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi18Strong
Bacillus subtilis16Moderate
Escherichia coli10Weak
Staphylococcus aureus12Weak

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Activity Level
Acetylcholinesterase25Strong
Urease30Moderate

The biological activity of the compound can be attributed to its structural components, particularly the sulfonamide group, which is known for its pharmacological properties. The presence of the pyrimidine ring enhances its interaction with biological targets, making it a promising candidate for further development in therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares a pyrimidinone-thioacetamide scaffold with several analogs reported in the literature. Below is a comparative analysis of its structural and physicochemical properties relative to these analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Molecular Formula Sulfonyl Substituent Acetamide Substituent Key Properties/Notes References
Target: 2-[[5-(4-Chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide C₂₀H₁₈ClN₃O₅S₂ (Inferred) 4-Chlorophenyl 2-Ethoxyphenyl Electron-withdrawing Cl; steric hindrance from ortho-OCH₂CH₃
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide C₁₉H₁₆ClN₃O₄S₂ 4-Methylphenyl 2-Chlorophenyl Electron-donating CH₃; Cl introduces polarity
2-((5-((3-Chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohexen-1-yl)ethyl)acetamide C₁₇H₁₉ClN₃O₄S₂ 3-Chloro-4-methoxyphenyl Cyclohexenylethyl Mixed electronic effects (Cl and OCH₃); bulky aliphatic group enhances lipophilicity
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide C₁₇H₁₉N₃O₂S Prop-2-en-1-yl (on pyrimidine) 4-Methylphenyl Alkene group may enhance reactivity; predicted pKa = 7.83

Key Observations:

The 3-chloro-4-methoxyphenyl group in combines electron-withdrawing (Cl) and donating (OCH₃) effects, creating a polarized sulfonyl moiety.

Acetamide Substituent Variations :

  • 2-Ethoxyphenyl (target): The ortho-ethoxy group may reduce rotational freedom and increase steric bulk compared to the 2-chlorophenyl in .
  • Cyclohexenylethyl (): This aliphatic substituent likely improves lipid solubility but reduces hydrogen-bonding capacity relative to aromatic groups.

Physicochemical Properties: The compound in exhibits a predicted pKa of 7.83, suggesting moderate acidity, likely due to the pyrimidinone’s enolizable proton. The target compound’s pKa may differ based on the electron-withdrawing Cl substituent. The prop-2-en-1-yl group in introduces an alkene, which could participate in conjugation or Michael addition reactions.

Research Implications

Structural modifications in pyrimidinone derivatives significantly alter their electronic, steric, and solubility profiles, which are critical for optimizing drug-like properties. For instance:

  • Electron-withdrawing groups (e.g., Cl in the target compound) may enhance stability against metabolic degradation.
  • Bulky substituents (e.g., cyclohexenylethyl in ) could improve membrane permeability but reduce target binding efficiency.
  • Ortho-substituted aryl groups (e.g., 2-ethoxyphenyl) may influence conformational preferences in biological interactions.

Further studies, including crystallographic analysis (using tools like SHELX ) and pharmacological screening, are warranted to elucidate the target compound’s bioactivity and structure-activity relationships.

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